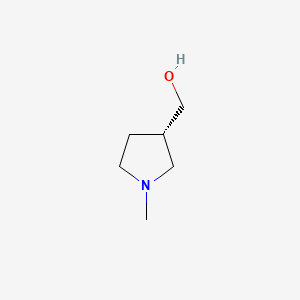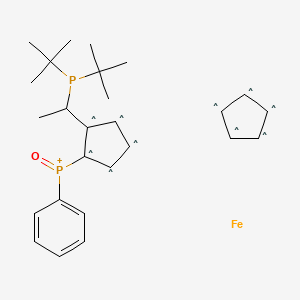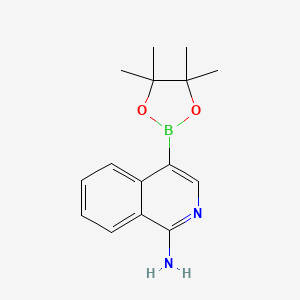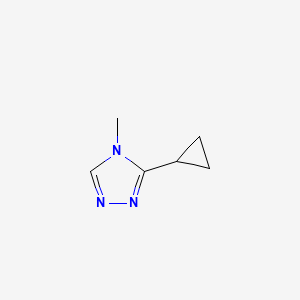
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a fluorine atom and a methyl group, while the other phenyl ring is substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, the starting materials would be 2-fluoro-1-methylbenzene and 4-nitrophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents would be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it less reactive towards electrophilic aromatic substitution, but the fluorine and methyl groups can still participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The presence of the nitro group can facilitate nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Products with additional nitro, sulfonyl, or halogen groups on the benzene ring.
Nucleophilic Aromatic Substitution: Products where the fluorine atom is replaced by nucleophiles such as methoxy or tert-butoxy groups.
Reduction: Products with an amino group replacing the nitro group.
Scientific Research Applications
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity to target molecules . The methyl group can affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxy-1-nitrobenzene: Similar structure but with a methoxy group instead of a methyl group.
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a bromine atom instead of a methyl group.
Uniqueness
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene is unique due to the combination of its substituents. The presence of both a fluorine atom and a nitro group on the biphenyl structure provides distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-1-methyl-4-(4-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-3-11(8-13(9)14)10-4-6-12(7-5-10)15(16)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYVPGCJHRCXAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718392 |
Source


|
| Record name | 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-59-2 |
Source


|
| Record name | 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


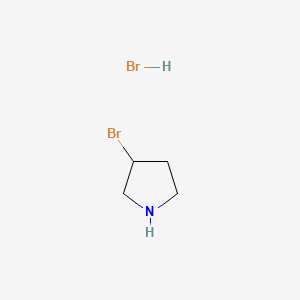

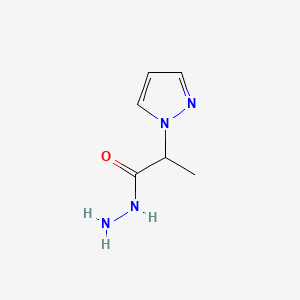
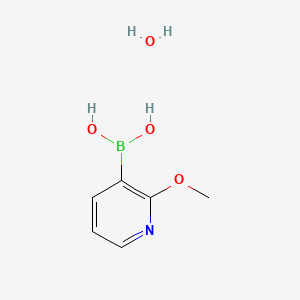
![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)
